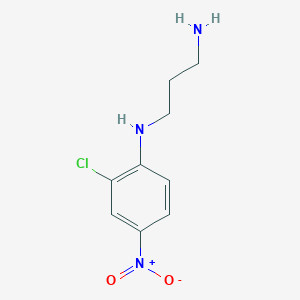![molecular formula C21H13ClN2O3S B2954130 7-氯-2-(4-甲基噻唑-2-基)-1-苯基-1,2-二氢苯并[2,3-c]吡咯-3,9-二酮 CAS No. 845631-97-2](/img/structure/B2954130.png)
7-氯-2-(4-甲基噻唑-2-基)-1-苯基-1,2-二氢苯并[2,3-c]吡咯-3,9-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H13ClN2O3S and its molecular weight is 408.86. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Activity
Indole derivatives, such as our compound of interest, have been reported to exhibit antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity suggests that 7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could be explored for its efficacy against various RNA and DNA viruses.
Anti-inflammatory Properties
Compounds with a pyrrole structure are known to possess anti-inflammatory activities . The presence of the pyrrole moiety in the molecule under study could indicate potential use in the development of new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis or asthma.
Anticancer Potential
Pyrrole derivatives have been identified with cytotoxic activity against cancer cell lines . The unique structure of 7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may interact with specific cellular targets, offering a new avenue for cancer treatment research.
Antimicrobial Effects
Indole derivatives are also recognized for their antimicrobial properties, including antibacterial and antifungal activities . This suggests that our compound could be a candidate for developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria and fungi.
Antidiabetic Activity
Research has shown that certain indole derivatives can exhibit antidiabetic effects . By influencing the metabolic pathways associated with diabetes, 7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could potentially be used in the management or treatment of diabetes.
Antimalarial Properties
Pyrrole compounds have been studied for their antimalarial properties . Given the ongoing need for new antimalarial drugs due to the emergence of resistant strains of malaria, this compound could contribute to the development of novel antimalarial therapies.
Enzyme Inhibition
Pyrrole derivatives can act as enzyme inhibitors, which is an important function in drug development for various diseases . The ability to inhibit specific enzymes allows for the regulation of biological pathways, making 7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione a valuable compound for therapeutic research.
Plant Hormone Analog
Indole-3-acetic acid is a plant hormone derived from tryptophan. Indole derivatives, by extension, can influence plant growth and development . This compound could be studied for its potential as a plant growth regulator, which could have applications in agriculture.
属性
IUPAC Name |
7-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3S/c1-11-10-28-21(23-11)24-17(12-5-3-2-4-6-12)16-18(25)14-9-13(22)7-8-15(14)27-19(16)20(24)26/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZCDVJLQANHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954050.png)
![2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2954051.png)

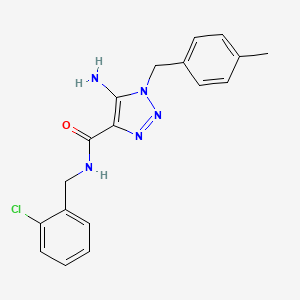
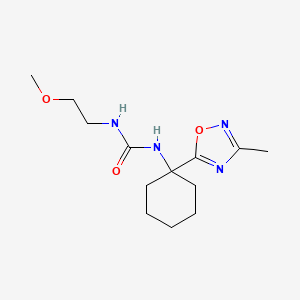
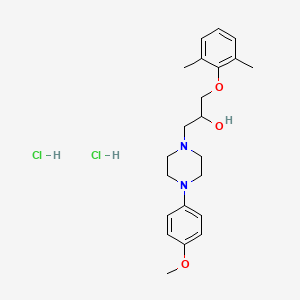
![1-[2-(Isopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2954061.png)
![4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid](/img/structure/B2954062.png)
![2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furanyl)ethyl]benzamide](/img/structure/B2954063.png)
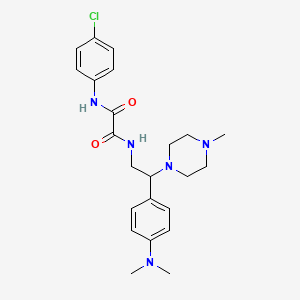
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid](/img/structure/B2954068.png)
![4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide](/img/structure/B2954069.png)
